molecular formula C12H8ClF3N2O4S B12062808 1-Benzyl-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl trifluoromethanesulfonate CAS No. 856250-49-2

1-Benzyl-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl trifluoromethanesulfonate

Cat. No.: B12062808
CAS No.: 856250-49-2
M. Wt: 368.72 g/mol
InChI Key: BBNGMNONHFCMHQ-UHFFFAOYSA-N
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Description

1-Benzyl-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl trifluoromethanesulfonate is a chemical compound known for its unique structure and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl trifluoromethanesulfonate typically involves the following steps:

    Formation of the Pyridazinone Core: The initial step involves the formation of the pyridazinone core through a cyclization reaction. This can be achieved by reacting appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl halides in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl trifluoromethanesulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The pyridazinone core can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.

    Coupling Reactions: The benzyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or amines can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted pyridazinone derivative.

Scientific Research Applications

1-Benzyl-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl trifluoromethanesulfonate has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl trifluoromethanesulfonate depends on its specific application:

    Pharmacological Effects: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific disease or condition being targeted.

    Material Properties: In material science, the compound’s electronic structure and reactivity can influence the properties of the materials it is incorporated into, such as conductivity or luminescence.

Comparison with Similar Compounds

  • 1-Benzyl-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl acetate
  • 1-Benzyl-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl bromide
  • 1-Benzyl-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl iodide

Comparison: Compared to these similar compounds, 1-Benzyl-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group. This group enhances the compound’s reactivity, making it a more versatile intermediate in synthetic chemistry. Additionally, the trifluoromethanesulfonate group can impart unique electronic properties, making the compound valuable in material science applications.

Properties

CAS No.

856250-49-2

Molecular Formula

C12H8ClF3N2O4S

Molecular Weight

368.72 g/mol

IUPAC Name

(1-benzyl-5-chloro-6-oxopyridazin-4-yl) trifluoromethanesulfonate

InChI

InChI=1S/C12H8ClF3N2O4S/c13-10-9(22-23(20,21)12(14,15)16)6-17-18(11(10)19)7-8-4-2-1-3-5-8/h1-6H,7H2

InChI Key

BBNGMNONHFCMHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=C(C=N2)OS(=O)(=O)C(F)(F)F)Cl

Origin of Product

United States

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